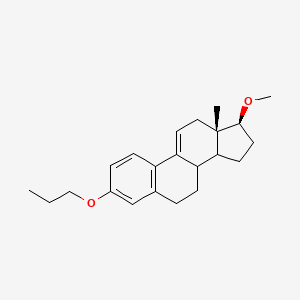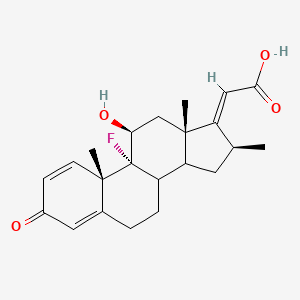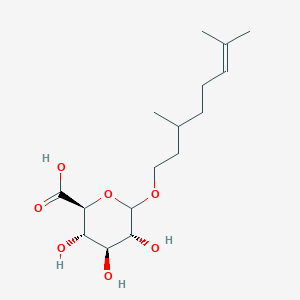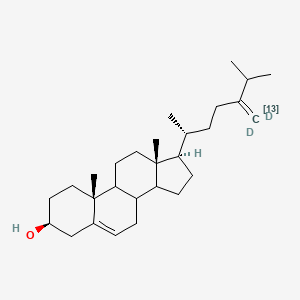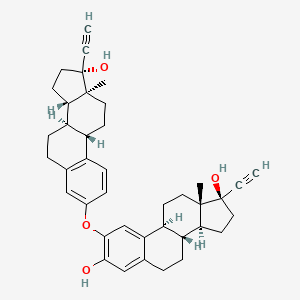
N-Methyl-d3-4-pyridone-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
CAS Number: 769-49-3 (unlabeled)
Scientific Research Applications
Metabolism and Biochemical Pathways
- Metabolite of Nicotinamide and Nicotinic Acid : It is identified as a significant metabolite of nicotinamide and nicotinic acid in both humans and animals (Shibata & Matsuo, 1989), (Chang & Johnson, 1961).
- Biosynthesis Pathway : It is synthesized from N1-methylnicotinamide, catalyzed by a soluble enzyme system present in the liver (Quinn & Greengard, 1966).
Metabolite Analysis and Detection
- Micro-Determination in Biological Samples : A method has been developed for its micro-determination in biological samples like human urine (Shibata, Kawada, & Iwai, 1988).
Role in Disease Conditions
- Potential Uremic Toxin : Increased serum concentrations suggest it could be a novel uremic toxin (Rutkowski et al., 2003), (Lenglet et al., 2016).
Enzymatic Activity Studies
- Estimation of Aldehyde Oxidase Activity : The conversion ratio of N1-methylnicotinamide to N1-methyl-2-pyridone-5-carboxamide and N1-methyl-4-pyridone-3-carboxamide can be used to estimate liver aldehyde oxidase activity (Sugihara et al., 2006).
Other Applications
- Isolation from Hemodialysis Fluid : It has been isolated from the hemodialysis fluids of uremic patients, indicating its potential role in the symptoms of uremia (Kramer et al., 1964).
properties
Molecular Formula |
C7H5D3N2O2 |
|---|---|
Molecular Weight |
155.17 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



